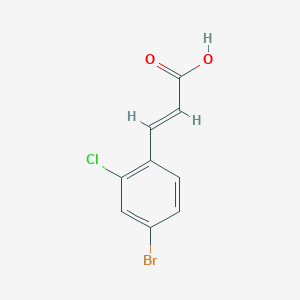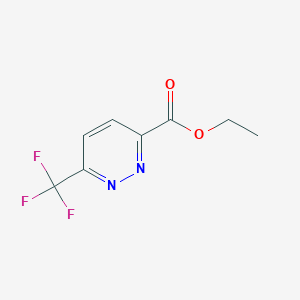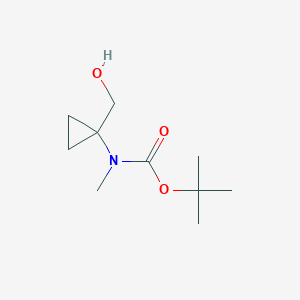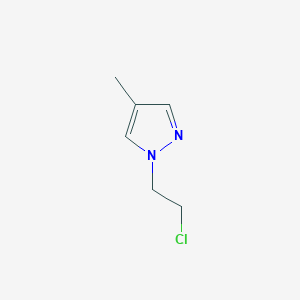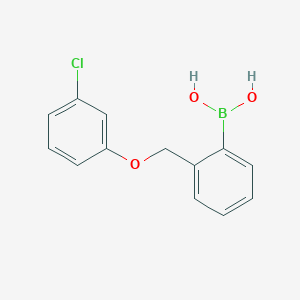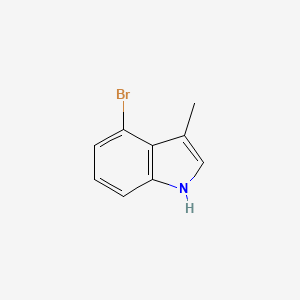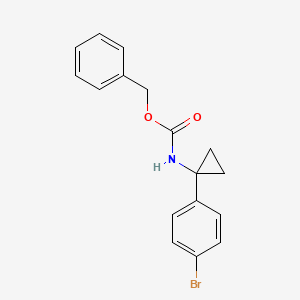
Benzyl-(1-(4-Bromphenyl)cyclopropyl)carbamát
Übersicht
Beschreibung
Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate is a useful research compound. Its molecular formula is C17H16BrNO2 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Benzyl-(1-(4-Bromphenyl)cyclopropyl)carbamát ist eine wertvolle Verbindung in der organischen Synthese. Seine Struktur ermöglicht es, als Zwischenprodukt bei der Synthese komplexerer Moleküle zu fungieren. Die Anwesenheit der Bromphenylgruppe macht es zu einem geeigneten Kandidaten für Kreuzkupplungsreaktionen, die eine zentrale Rolle beim Aufbau von Kohlenstoff-Kohlenstoff-Bindungen in Pharmazeutika und Agrochemikalien spielen .
Medizinische Chemie
In der medizinischen Chemie kann diese Verbindung zur Entwicklung neuer Pharmakophore verwendet werden. Insbesondere die Cyclopropylgruppe ist bekannt für ihre Fähigkeit, die metabolische Stabilität von Arzneistoffkandidaten zu verbessern. Sie kann in Moleküle integriert werden, die verschiedene biologische Pfade anvisieren, was möglicherweise zur Entwicklung neuer Therapeutika führt .
Materialwissenschaft
Das Bromatom in this compound kann in der Materialwissenschaft zur Herstellung neuartiger Polymere verwendet werden. Bromierte Verbindungen werden häufig als Flammschutzmittel verwendet, und die Einarbeitung dieser Verbindung in Polymerketten könnte die feuerbeständigen Eigenschaften von Materialien verbessern .
Chemische Synthese
Diese Verbindung kann als Vorläufer für die Synthese von Benzyl-geschützten Aminen und Alkoholen dienen. Die Benzylgruppe ist eine gängige Schutzgruppe in der Chemie, und ihre Entfernung kann präzise gesteuert werden, was für mehrstufige Syntheseprozesse entscheidend ist .
Analytische Chemie
In der analytischen Chemie könnte this compound als Standard- oder Referenzverbindung in der Massenspektrometrie verwendet werden. Sein eindeutiges Massen- und Fragmentierungsmuster kann bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen helfen .
Chromatographie
Die besondere chemische Struktur der Verbindung kann in der Chromatographie als Modifikator für die stationäre Phase genutzt werden. Ihre Einführung in chromatographische Systeme kann bei der Trennung komplexer Gemische helfen, insbesondere wenn selektive Wechselwirkungen mit Analyten erforderlich sind .
Chemieunterricht
Aufgrund seiner interessanten Struktur und Reaktivität kann this compound im Chemieunterricht verwendet werden, um verschiedene chemische Reaktionen und Prinzipien zu demonstrieren, wie z. B. nucleophile Substitution und Carbamátbildung .
Umweltwissenschaften
In der Umweltforschung könnte diese Verbindung auf ihre Abbauprodukte und ihr Umweltschicksal untersucht werden. Das Verständnis, wie es unter verschiedenen Bedingungen abgebaut wird, kann Informationen über seine sichere Verwendung und Entsorgung liefern .
Eigenschaften
IUPAC Name |
benzyl N-[1-(4-bromophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-15-8-6-14(7-9-15)17(10-11-17)19-16(20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQGBWWBXOGYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675203 | |
| Record name | Benzyl [1-(4-bromophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-06-6 | |
| Record name | Phenylmethyl N-[1-(4-bromophenyl)cyclopropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [1-(4-bromophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B1522614.png)
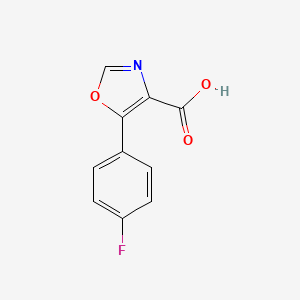
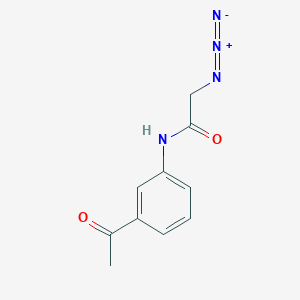


![1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1522619.png)
